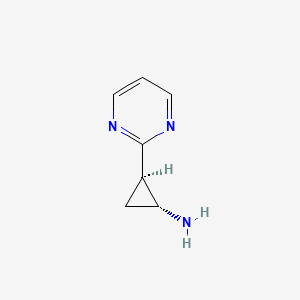
5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Difluorophenyl)-1H-1,2,3,4-tetrazole is a heterocyclic organic compound that features a tetrazole ring substituted with a 3,5-difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical properties, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of 3,5-Difluorophenylhydrazine: This intermediate can be synthesized by the reduction of 3,5-difluoronitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization to Tetrazole: The 3,5-difluorophenylhydrazine is then reacted with sodium azide in the presence of a suitable acid, such as acetic acid, to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-(3,5-Difluorophenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl tetrazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-(3,5-Difluorophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in the chemical industry.
作用機序
The mechanism of action of 5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring can enhance binding affinity and selectivity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
3,5-Difluorophenylhydrazine: An intermediate in the synthesis of 5-(3,5-difluorophenyl)-1H-1,2,3,4-tetrazole.
3,5-Difluorophenylboronic Acid: Used in coupling reactions to form biaryl compounds.
3,5-Difluorophenyl Isothiocyanate: Another derivative of 3,5-difluorophenyl, used in different chemical reactions.
Uniqueness
This compound is unique due to the presence of both the tetrazole ring and the 3,5-difluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H4F2N4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC名 |
5-(3,5-difluorophenyl)-2H-tetrazole |
InChI |
InChI=1S/C7H4F2N4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
InChIキー |
TVOBSJMPOWTBNS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)







![2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
![3-benzyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13585894.png)


